5-Ethyl-5-methylhydantoin
Description
Historical Trajectories and Foundational Concepts in Hydantoin (B18101) Chemistry Research
The journey into hydantoin chemistry began in 1861 when Adolf von Baeyer first isolated the parent compound, hydantoin (glycolylurea), through the hydrogenation of allantoin. wikipedia.orgsrrjournals.com This discovery laid the groundwork for future explorations into this class of compounds. A significant advancement came in 1873 when Friedrich Urech synthesized 5-methylhydantoin (B32822) from alanine (B10760859) sulfate (B86663) and potassium cyanate, a method now recognized as the Urech hydantoin synthesis. wikipedia.orgsrrjournals.com This reaction demonstrated the potential for creating substituted hydantoins, opening a new chapter in the field.
Further expanding the synthetic repertoire, the Bucherer–Bergs reaction, named after Hans Theodor Bucherer, provides a versatile method for producing 5,5-disubstituted hydantoins from carbonyl compounds (ketones or aldehydes), ammonium (B1175870) carbonate, and potassium cyanide. wikipedia.orgwikipedia.orgmdpi.com This multicomponent reaction has become a cornerstone in hydantoin synthesis due to its efficiency and broad applicability. mdpi.comorganic-chemistry.orgambeed.com The cyclic structure of hydantoins was definitively confirmed by Dorothy Hahn in 1913. srrjournals.com These foundational discoveries and synthetic methodologies have been instrumental in the development of a vast array of hydantoin derivatives with significant applications in various scientific domains.
The Hydantoin Scaffold: A Multifaceted Heterocycle in Chemical and Biological Inquiry
The hydantoin ring, chemically known as imidazolidine-2,4-dione, is a five-membered heterocycle that has garnered significant attention as a "privileged scaffold" in medicinal chemistry. nih.govekb.egresearchgate.net Its structure, featuring two nitrogen atoms and two carbonyl groups, provides multiple sites for substitution (N-1, N-3, and C-5), allowing for the generation of extensive libraries of derivatives with diverse physicochemical properties and biological activities. nih.govnih.govresearchgate.net This structural versatility is a key reason for its multifaceted nature in both chemical and biological research. researchgate.net
The synthetic tractability of the hydantoin core, primarily through well-established cyclization reactions like the Bucherer-Bergs and Urech syntheses, further enhances its appeal to chemists. nih.govnih.gov This ease of synthesis allows for the systematic exploration of structure-activity relationships (SARs) by modifying the substituents at various positions on the ring. nih.govnih.gov
The biological significance of the hydantoin scaffold is underscored by its presence in several clinically used drugs. nih.govekb.eg These compounds exhibit a broad spectrum of pharmacological activities, including:
Anticonvulsant activity: Derivatives like phenytoin (B1677684), mephenytoin, and ethotoin (B1671623) are well-known antiepileptic drugs. ekb.egpcbiochemres.compcbiochemres.com The anticonvulsant properties are often associated with the substitution pattern on the hydantoin ring. nih.govnih.gov
Anticancer activity: Compounds such as enzalutamide (B1683756) and nilutamide (B1683758) are used in cancer therapy. ekb.egnih.gov Research has explored hydantoin derivatives as inhibitors of various targets, including histone deacetylases (HDACs) and epidermal growth factor receptors (EGFRs). ekb.egchemicalbook.com
Antimicrobial activity: Nitrofurantoin is a notable antibacterial agent containing the hydantoin moiety. ekb.egscispace.com Recent studies have focused on developing novel hydantoin derivatives to combat drug-resistant pathogens. scispace.comnih.govrsc.org
The wide range of biological effects demonstrated by hydantoin derivatives solidifies the scaffold's importance as a versatile platform for drug discovery and chemical biology research. nih.govresearchgate.netthebioscan.com
Positioning 5-Ethyl-5-methylhydantoin within Contemporary Hydantoin Research Landscapes
This compound, also known as methylethylhydantoin, is a disubstituted hydantoin that serves as a valuable intermediate and research compound. ontosight.ainih.gov Its synthesis can be achieved through methods like the Bucherer-Bergs reaction, starting from ethyl methyl ketone. mdpi.com
Within the broader context of hydantoin research, this compound is primarily recognized as a precursor in the synthesis of other molecules. For instance, it is a known precursor to the non-proteinogenic amino acid isovaline (B112821), which has been studied for its potential role in prebiotic chemistry and its presence in meteorites. mdpi.com The hydrolysis of this compound yields isovaline. mdpi.com
Furthermore, derivatives of this compound have been synthesized and investigated for various applications. For example, 3-(β-Chloroethyl)-5-ethyl-5-methyl-hydantoin has been prepared as a chemical intermediate. prepchem.com The compound itself has been used in laboratory settings as an ion exchange agent. nih.gov
While not as extensively studied for its direct biological activities as some other hydantoin derivatives, its role as a building block and its connection to astrobiologically relevant molecules like isovaline position it as a compound of interest in specific areas of chemical research. mdpi.com
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C6H10N2O2 | nih.govchemicalbook.com |
| Molecular Weight | 142.16 g/mol | nih.gov |
| Melting Point | 144-150 °C | chemicalbook.comchemsrc.com |
| Boiling Point | 259.72 °C | chemsrc.com |
| CAS Number | 5394-36-5 | ontosight.ainih.gov |
Research Gaps and Prospective Avenues for Investigation of this compound
Despite its established role as a synthetic precursor, there are several underexplored areas concerning this compound that present opportunities for future research.
A significant research gap is the limited investigation into the direct biological activities of this compound and its simple derivatives. While the broader class of hydantoins is known for its diverse pharmacological effects, the specific toxicological and pharmacological profiles of this compound remain largely uncharacterized. A systematic evaluation of its potential anticonvulsant, antimicrobial, or anticancer properties could be a fruitful area of investigation.
Furthermore, the synthesis of novel derivatives of this compound could lead to the discovery of compounds with unique properties. For example, the synthesis and study of halogenated derivatives, such as Dichloro-5-ethyl-5-methylhydantoin, which has been used in methods for generating chlorine dioxide, could be expanded. chemicalbook.com Exploring reactions at the N-1 and N-3 positions of the hydantoin ring could yield a library of new compounds for biological screening.
Another prospective avenue is the exploration of its role in asymmetric synthesis. Given its chiral center at the C-5 position, developing enantioselective syntheses of this compound could be of interest. Moreover, its use as a chiral auxiliary or a starting material for the synthesis of other chiral molecules presents another potential research direction.
Finally, further studies on the photostability and degradation pathways of this compound, particularly in the context of its role as a precursor to isovaline, could provide valuable insights for astrochemistry and the study of the origins of life. mdpi.com A deeper understanding of its behavior under various environmental conditions would be beneficial.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-ethyl-5-methylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-3-6(2)4(9)7-5(10)8-6/h3H2,1-2H3,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJRBQDMBFFHMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041368 | |
| Record name | 5-Ethyl-5-methylhydantoin | |
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Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Pellets or Large Crystals | |
| Record name | 2,4-Imidazolidinedione, 5-ethyl-5-methyl- | |
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CAS No. |
5394-36-5 | |
| Record name | 5-Ethyl-5-methylhydantoin | |
| Source | CAS Common Chemistry | |
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| Record name | 5-Ethyl-5-methylhydantoin | |
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| Record name | 5-Ethyl-5-methylhydantoin | |
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| Record name | 2,4-Imidazolidinedione, 5-ethyl-5-methyl- | |
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| Record name | 5-Ethyl-5-methylhydantoin | |
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| Record name | 5-ethyl-5-methylimidazolidine-2,4-dione | |
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| Record name | 5-ETHYL-5-METHYLHYDANTOIN | |
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Synthetic Methodologies and Chemical Transformations of 5 Ethyl 5 Methylhydantoin
Classical and Modified Synthetic Strategies for Hydantoin (B18101) Core Formation
The construction of the hydantoin ring, particularly with disubstitution at the 5-position, has been a subject of extensive research. Two classical methods, the Bucherer-Bergs reaction and the Urech hydantoin synthesis, form the bedrock of synthetic approaches to 5-ethyl-5-methylhydantoin.
The Bucherer-Bergs Reaction and its Derivatives for 5,5-Disubstituted Hydantoins
The Bucherer-Bergs reaction stands as a cornerstone for the synthesis of 5,5-disubstituted hydantoins. wikipedia.orgnih.gov This multicomponent reaction typically involves the treatment of a ketone or an aldehyde with ammonium (B1175870) carbonate and an alkali metal cyanide. wikipedia.orgnih.gov In the context of this compound, the starting material is 2-butanone (B6335102) (ethyl methyl ketone).
The reaction proceeds through the initial formation of a cyanohydrin from the ketone, which then reacts with ammonium carbonate to yield the hydantoin ring. mdpi.com The versatility of the Bucherer-Bergs reaction allows for the synthesis of a wide array of 5,5-disubstituted hydantoins by simply varying the starting carbonyl compound. nih.gov Research has shown that 5,5-disubstituted hydantoin derivatives can be synthesized through the reaction of cyanohydrin derivatives with ammonium carbonate. ajol.infopsu.edu
While the classical Bucherer-Bergs reaction is effective, modifications have been developed to improve yields and reaction conditions. For instance, the use of cyanohydrins directly as starting materials has been found to be as effective as using the corresponding carbonyl compounds. wikipedia.org
Urech Hydantoin Synthesis Approaches
The Urech hydantoin synthesis, first described by Friedrich Urech in 1873, offers an alternative route to hydantoins. srrjournals.com This method involves the reaction of an amino acid with potassium cyanate, followed by acid-catalyzed cyclization. rsc.orgbeilstein-journals.org For the synthesis of this compound, the corresponding α-amino acid, isovaline (B112821), would be the starting material.
However, the Urech synthesis is more commonly employed for the preparation of 5-monosubstituted hydantoins from readily available natural amino acids. rsc.org The synthesis of 5,5-disubstituted hydantoins like this compound via the Urech method would necessitate the use of the corresponding α,α-disubstituted amino acid, which may not be as readily accessible. rsc.org Recent advancements have focused on developing enantioselective catalytic versions of the Urech synthesis to produce chiral 5,5-disubstituted hydantoins. rsc.org
Expedited and Sustainable Synthesis of this compound
In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods in chemistry. This trend has also impacted the synthesis of hydantoin derivatives, with microwave irradiation emerging as a key technology.
Microwave Irradiation Techniques in Hydantoin Synthesis
Microwave-assisted organic synthesis has gained prominence due to its ability to dramatically reduce reaction times, increase yields, and often lead to cleaner reactions. psu.eduorganic-chemistry.orgresearchgate.net In the context of hydantoin synthesis, microwave irradiation has been successfully applied to both the Bucherer-Bergs and Urech reactions.
The use of microwave irradiation in the Bucherer-Bergs reaction has been shown to accelerate the synthesis of 5,5-disubstituted hydantoins. wikipedia.org This technique can lead to lower reaction temperatures and shorter reaction times compared to conventional heating methods. wikipedia.org Similarly, a microwave-assisted, one-pot Urech synthesis of 5-monosubstituted hydantoins from L-amino acids has been developed, highlighting the potential for rapid and eco-friendly production of these compounds. beilstein-journals.orgnih.gov This approach offers significant advantages in terms of speed and sustainability. beilstein-journals.orgnih.gov
Polymerization Reactions Involving this compound as a Monomer
Beyond its role as a synthetic intermediate, this compound has been explored as a monomer in the development of novel polymers. The incorporation of the rigid, polar hydantoin ring into polymer backbones can impart unique thermal and solubility characteristics.
Synthesis of Polyamides Containing this compound Moieties
Researchers have successfully synthesized novel polyamides by incorporating this compound into the polymer chain. ajol.info One approach involves the direct polycondensation of a diacid with various 5,5-disubstituted hydantoin derivatives, including this compound. ajol.infotubitak.gov.tr
For instance, new polyamides have been prepared through the direct polycondensation of 1,3-bis(4-carboxy phenoxy) propane (B168953) with this compound in a medium containing N-methyl-2-pyrrolidone, triphenyl phosphite, calcium chloride, and pyridine. ajol.info Similarly, polyamides containing p-phenylenediacrylic and hydantoin moieties have been synthesized from the direct polycondensation of 4-phenylenediacrylic acid with various hydantoin derivatives, including this compound. tubitak.gov.tr The resulting polyamides often exhibit improved solubility in organic solvents compared to their purely aromatic counterparts, while maintaining good thermal stability. ajol.infotubitak.gov.tr
The synthesis of these polyamides typically involves the use of condensing agents to facilitate the formation of the amide bond between the diacid and the hydantoin monomer. The properties of the resulting polymers can be tailored by altering the structure of the diacid or the substituents on the hydantoin ring.
Poly(amide-imide) Synthesis Utilizing this compound Derivatives
The synthesis of PAIs from this compound typically involves a direct polycondensation reaction with a diacid or a diacid chloride. tandfonline.comtubitak.gov.tr One approach involves the reaction of this compound with a diimide-dicarboxylic acid, such as 1,3-bis[4,4′-(trimellitimido) phenoxy] propane, in a medium consisting of N-methyl-2-pyrrolidone (NMP), triphenyl phosphite, calcium chloride, and pyridine. tandfonline.com This method yields high-molecular-weight PAIs with good thermal stability. tandfonline.com
Another strategy utilizes microwave-assisted polycondensation, which can significantly reduce reaction times. tubitak.gov.tr In this method, a diacid chloride, for instance, N-(4-chlorocarbonyl phenyl) trimellitimide acid chloride, is reacted with this compound in the presence of a microwave absorbent like o-cresol. tubitak.gov.tr This technique has been shown to produce PAIs in high yields with inherent viscosities suitable for various applications. tubitak.gov.tr The properties of the resulting polymers, such as solubility and thermal stability, can be tuned by the choice of the comonomers and the synthetic conditions. tandfonline.comajol.info
Table 1: Synthesis and Properties of Poly(amide-imide)s Derived from this compound
| Diacid/Diacid Chloride Component | Condensing Agent/Method | Solvent | Polymer Inherent Viscosity (dL/g) | Reference |
|---|---|---|---|---|
| 1,3-Bis[4,4′-(trimellitimido) phenoxy] propane | Triphenyl phosphite/CaCl2/Pyridine | N-methyl-2-pyrrolidone | 0.31 - 0.61 | tandfonline.com |
Directed Derivatization and Functionalization of the this compound Nucleus
The hydantoin core of this compound offers multiple sites for chemical modification, allowing for the synthesis of a wide range of derivatives with tailored properties. The nitrogen atoms at positions 1 and 3, as well as the potential for introducing functional groups at the substituents on C-5, provide avenues for creating complex molecules.
Halogenation at Nitrogen Positions (e.g., 1,3-Dichloro-5-ethyl-5-methylhydantoin)
The nitrogen atoms of the hydantoin ring can be readily halogenated to produce N-halo-hydantoins, which are effective oxidizing and halogenating agents, as well as potent biocides. ontosight.ai The synthesis of 1,3-dichloro-5-ethyl-5-methylhydantoin (B1329273) is a prime example of this transformation.
Several methods have been reported for the dichlorination of this compound. One common approach involves the use of sodium hypochlorite (B82951) in an aqueous alkaline solution of the parent hydantoin. Another effective method employs trichloroisocyanuric acid (TCCA) in a suitable organic solvent like acetonitrile. This latter method offers advantages such as milder reaction conditions and easier product purification. The resulting 1,3-dichloro-5-ethyl-5-methylhydantoin is a stable crystalline solid that releases hypochlorous acid upon hydrolysis, which is the basis for its antimicrobial activity. ontosight.ai
In addition to chlorination, bromination at the nitrogen positions is also possible. For instance, 1,3-dibromo-5-ethyl-5-methylhydantoin (B1596178) has been prepared and is noted for its greater solubility compared to its 5,5-dimethyl counterpart. researchgate.net
Table 2: Synthetic Methods for Halogenation of this compound
| Halogenating Agent | Solvent/Reaction Conditions | Product | Advantages | Reference |
|---|---|---|---|---|
| Sodium hypochlorite | Aqueous alkaline solution | 1,3-Dichloro-5-ethyl-5-methylhydantoin | Readily available reagents | |
| Trichloroisocyanuric acid (TCCA) | Acetonitrile, room temperature | 1,3-Dichloro-5-ethyl-5-methylhydantoin | Milder conditions, simpler work-up |
Strategies for Constructing Hybrid Molecules and Conjugates
The synthesis of hybrid molecules that covalently link a this compound moiety to another pharmacophore or functional group is a strategy to develop new chemical entities with potentially enhanced or novel biological activities. thieme-connect.comthieme-connect.com
One direct approach to building such hybrids is through the alkylation of the nitrogen atoms of the hydantoin ring. For example, 3-(β-Chloroethyl)-5-ethyl-5-methyl-hydantoin has been synthesized by reacting this compound with 1,2-dichloroethane (B1671644) in the presence of potassium carbonate and dimethylformamide. prepchem.com The resulting chloroethyl derivative can serve as a reactive intermediate for further conjugation with other molecules containing nucleophilic groups.
General strategies for creating hydantoin-based hybrid molecules often involve multi-step synthetic sequences. thieme-connect.com These can include the initial synthesis of a functionalized hydantoin precursor followed by a coupling reaction with a second molecular entity. While specific examples focusing on this compound are not extensively detailed in the provided literature, the fundamental principles of organic synthesis allow for its incorporation into a variety of hybrid structures. The reactivity of the N-H bonds in the hydantoin ring provides a key handle for such derivatizations. thieme-connect.com
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Poly(amide-imide) |
| 1,3-Bis[4,4′-(trimellitimido) phenoxy] propane |
| N-methyl-2-pyrrolidone |
| Triphenyl phosphite |
| Calcium chloride |
| Pyridine |
| N-(4-chlorocarbonyl phenyl) trimellitimide acid chloride |
| o-Cresol |
| 1,3-Dichloro-5-ethyl-5-methylhydantoin |
| Sodium hypochlorite |
| Trichloroisocyanuric acid |
| Acetonitrile |
| Hypochlorous acid |
| 1,3-Dibromo-5-ethyl-5-methylhydantoin |
| 3-(β-Chloroethyl)-5-ethyl-5-methyl-hydantoin |
| 1,2-dichloroethane |
| Potassium carbonate |
Advanced Spectroscopic and Chromatographic Characterization in 5 Ethyl 5 Methylhydantoin Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 5-Ethyl-5-methylhydantoin. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecular framework, including the chemical environment of each atom and the connectivity between them. bas.bg
In the ¹H NMR spectrum of this compound, distinct signals correspond to the protons of the ethyl and methyl groups, as well as the N-H protons of the hydantoin (B18101) ring. The ethyl group typically presents as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the terminal methyl (-CH₃) protons, a result of spin-spin coupling with adjacent protons. The methyl group at the C5 position appears as a singlet, as it has no adjacent protons to couple with. The two N-H protons of the hydantoin ring may appear as distinct singlets or a broad signal, depending on the solvent and concentration.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. nih.gov This includes the two carbonyl carbons (C=O) of the hydantoin ring, the quaternary C5 carbon, and the carbons of the ethyl and methyl substituents. researchgate.net The chemical shifts of the carbonyl carbons are characteristically found in the downfield region of the spectrum. bas.bg Together, 1D and 2D NMR experiments allow for a complete and confident assignment of the molecule's structure. bas.bg
Table 1: Representative NMR Data for this compound
| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 7.5 - 10.5 | Broad Singlet | N-H (Ring) |
| ¹H | 1.5 - 2.0 | Quartet | -CH₂- (Ethyl) |
| ¹H | 1.2 - 1.4 | Singlet | -CH₃ (C5-Methyl) |
| ¹H | 0.8 - 1.0 | Triplet | -CH₃ (Ethyl) |
| ¹³C | 170 - 180 | - | C=O (C4) |
| ¹³C | 155 - 165 | - | C=O (C2) |
| ¹³C | 58 - 65 | - | C5 (Quaternary) |
| ¹³C | 25 - 35 | - | -CH₂- (Ethyl) |
| ¹³C | 20 - 25 | - | -CH₃ (C5-Methyl) |
| ¹³C | 8 - 12 | - | -CH₃ (Ethyl) |
Note: Exact chemical shifts can vary based on solvent and experimental conditions. Data is representative.
Fourier-Transform Infrared (FTIR) Spectroscopy in Elucidating Functional Group Vibrations
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations. researchgate.net The FTIR spectrum of this compound is characterized by several key absorption bands that confirm its structure. nih.gov
Table 2: Characteristic FTIR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100 - 3300 | Stretch | N-H |
| 2800 - 3000 | Stretch | C-H (Alkyl) |
| 1700 - 1780 | Stretch | C=O (Carbonyl) |
| 1250 - 1350 | Stretch | C-N |
Note: Data is representative of typical hydantoin structures. nih.gov
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Analytical Separations
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, enabling both the assessment of its purity and the separation of complex mixtures. sielc.commdpi.com The versatility of HPLC allows for the use of various stationary and mobile phases to achieve desired analytical outcomes.
Since the C5 carbon of this compound is a stereocenter, the molecule exists as a pair of enantiomers. Chiral HPLC is the definitive method for separating and quantifying these enantiomers, which is crucial for pharmacological and toxicological studies where enantiomers may exhibit different biological activities. ucl.ac.becsfarmacie.cz This technique is also essential for monitoring the success of enantioselective synthesis or resolution processes like preferential crystallization. researchgate.netencyclopedia.pub
In a reported method, the enantiomers of this compound were successfully separated using a chiral stationary phase (CSP). mdpi.comnih.gov The choice of CSP and mobile phase is critical for achieving baseline resolution between the two enantiomer peaks.
Table 3: Example of a Chiral HPLC Method for this compound
| Parameter | Condition |
|---|---|
| Column | Sumichiral OA-5000 (4.6 mm i.d. × 150 mm) |
| Mobile Phase | 1 mM Copper (II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Source: Based on methods described for analyzing this compound. mdpi.comnih.gov
Reversed-phase HPLC (RP-HPLC) is the most common mode used for routine purity analysis of this compound. mdpi.comnih.gov In this technique, a nonpolar stationary phase is used with a polar mobile phase. The compound is separated from impurities based on differences in hydrophobicity. sielc.com
Ion-exchange HPLC (IE-HPLC) can be employed for the separation of this compound from its hydrolysis products or other related charged species. mdpi.comresearchgate.net For instance, in studies examining the degradation of the compound, IE-HPLC is used to separate and quantify resulting amino acids and other ionic byproducts. mdpi.comnih.govresearchmap.jp
Table 4: Examples of Reversed-Phase and Ion-Exchange HPLC Methods
| Parameter | Reversed-Phase HPLC sielc.comnih.gov | Ion-Exchange HPLC mdpi.comnih.gov |
|---|---|---|
| Column | Capcell Pak C₁₈ or Newcrom R1 | Cation-exchange column (e.g., Shimpak ISC-07/S1504) |
| Mobile Phase | Acetonitrile / Water / Acid (e.g., Phosphoric or Formic Acid) | Gradient elution with buffered aqueous solutions (e.g., Trisodium citrate) |
| Detection | UV at 210 nm | Fluorometric (post-column derivatization may be required) |
| Application | Purity analysis, decomposition monitoring | Analysis of ionic hydrolysis products (e.g., amino acids) |
Thin Layer Chromatography (TLC) in Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique frequently used to monitor the progress of chemical reactions, including the synthesis of hydantoin derivatives. nih.gov In the synthesis of this compound, TLC allows the chemist to qualitatively track the conversion of starting materials into the desired product over time.
The process involves spotting a small amount of the reaction mixture onto a TLC plate (e.g., silica (B1680970) gel) at different time intervals. youtube.com Alongside the reaction mixture, spots of the pure starting materials and, if available, the pure product are applied as standards. After developing the plate in an appropriate solvent system, the spots are visualized (e.g., under UV light). The progress of the reaction is observed by the gradual disappearance of the reactant spots and the simultaneous appearance and intensification of the product spot. youtube.com This allows for the determination of the optimal reaction time and ensures the reaction has gone to completion before proceeding with workup and purification.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass Spectrometry (MS) is a vital analytical technique that provides information on the molecular weight and structural features of this compound. It functions by ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions.
The analysis confirms the molecular mass of the compound, which is 142.16 g/mol . nih.gov In the mass spectrum, this corresponds to the molecular ion peak [M]⁺ or a related ion such as the protonated molecule [M+H]⁺. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural clues. For 5-alkylhydantoins, characteristic fragmentation pathways include the cleavage of the bonds at the C5 position. jst.go.jpaip.org This can lead to the loss of the ethyl radical (•C₂H₅) or the methyl radical (•CH₃), resulting in prominent fragment ions that help to confirm the identity and structure of the analyte. aip.org
Table 5: Key Ions in the Mass Spectrum of this compound
| m/z Value | Ion | Description |
|---|---|---|
| 142 | [M]⁺ | Molecular Ion |
| 127 | [M - CH₃]⁺ | Loss of a methyl radical |
| 113 | [M - C₂H₅]⁺ | Loss of an ethyl radical |
Note: The relative intensities of fragment ions can vary depending on the ionization technique used.
Differential Scanning Calorimetry (DSC) and Fast Scanning Calorimetry (FSC) in Material Characterization
Differential Scanning Calorimetry (DSC) and Fast Scanning Calorimetry (FSC) are powerful thermal analysis techniques employed to investigate the material properties of this compound. These methods are particularly insightful for studying its thermal behavior, including melting, crystallization, and glass transition phenomena.
Research has shown that this compound exhibits a strong tendency to crystallize, which can make obtaining an amorphous or glassy state challenging using conventional techniques. researchgate.netnih.gov The investigation into its glassy state has been successfully undertaken using both DSC and, notably, FSC. researchgate.netnih.gov
FSC, with its rapid heating and cooling rates, has been instrumental in bypassing the high crystallization propensity of this compound. researchgate.netnih.gov Studies have demonstrated that glassy states of the pure enantiomer and mixtures of enantiomers can be achieved with FSC at specific cooling rates. researchgate.netnih.gov For instance, the glassy state of the pure enantiomer was reached at a cooling rate of 1000°C/s, while for mixtures of enantiomers, a rate of 300°C/s was sufficient. researchgate.netnih.gov However, it is noted that the small sample sizes required for FSC can present limitations in terms of sampling reproducibility. researchgate.netnih.gov
DSC measurements have been used to determine the melting temperatures of different forms of this compound. The melting temperature for the pure enantiomer (R or S form) has been recorded at 173 ± 2°C, while the racemic mixture melts at a lower temperature of 140 ± 2°C. researchgate.net
Upon reaching the glassy state, further analysis has revealed differences in the crystallization behavior between the pure enantiomer and its mixtures. The pure enantiomer displays a more significant crystallogenic character from the amorphous state. researchgate.net Specifically, during the aging of the glassy state, crystallization of the pure enantiomer occurs at a temperature 36°C below its glass transition temperature (Tg). researchgate.net This strong nucleation behavior is promoted in both pure samples and mixtures upon aging. researchgate.netnih.gov
Furthermore, the application of FSC has suggested the existence of potential new phase equilibria in the enantiomeric phase diagram of this compound, which were not previously reported and could be highlighted through recrystallization from the amorphous state. researchgate.netnih.gov
Interactive Data Tables
Table 1: Melting Temperatures of this compound determined by DSC
| Form | Melting Temperature (T_m) |
| Pure Enantiomer (R or S) | 173 ± 2°C |
| Racemic Mixture (RS) | 140 ± 2°C |
Table 2: FSC Cooling Rates for Achieving Glassy State of this compound
| Sample | Cooling Rate |
| Pure Enantiomer | 1000°C/s |
| Mixture of Enantiomers | 300°C/s |
Crystallization and Stereochemical Research of 5 Ethyl 5 Methylhydantoin
Enantiomerism and the Chiral Nature of 5-Ethyl-5-methylhydantoin
This compound possesses a single stereocenter at the C5 position of the hydantoin (B18101) ring, where both an ethyl and a methyl group are attached. This configuration makes the molecule chiral, meaning it exists as a pair of non-superimposable mirror images known as enantiomers: (R)-5-Ethyl-5-methylhydantoin and (S)-5-Ethyl-5-methylhydantoin. mdpi.com
Like other pairs of enantiomers, these two forms share identical physical properties such as melting point, boiling point, and solubility in achiral solvents. libretexts.org However, they differ in their interaction with plane-polarized light, rotating it in opposite directions. The racemic mixture, containing equal amounts of both enantiomers, is optically inactive. A crucial characteristic of this compound is that its racemic mixture crystallizes as a stable conglomerate. acs.orgresearchgate.net A conglomerate is a mechanical mixture of homochiral crystals, where crystals of the (R)-enantiomer and crystals of the (S)-enantiomer exist separately in the solid phase. researchgate.net This property is relatively rare, occurring in only about 5-10% of all racemic compounds, but it is a prerequisite for separation by preferential crystallization. acs.orgresearchgate.net
The binary phase diagram of the enantiomers shows a simple eutectic system, which is characteristic of conglomerates. researchgate.net The melting point of the pure enantiomer is approximately 173°C, while the eutectic melting point of the racemic mixture is significantly lower, around 140°C. researchgate.net
Preferential Crystallization for Enantioseparation
The conglomerate-forming nature of this compound makes it a candidate for enantioseparation via preferential crystallization. rsc.orgnih.gov This technique exploits the ability to selectively crystallize one enantiomer from a supersaturated racemic solution by seeding it with crystals of the desired enantiomer. rsc.org
A remarkable phenomenon observed during the crystallization of racemic this compound from an unstirred aqueous solution is oscillating crystallization. acs.orgacs.org Even though it forms a stable conglomerate, large particles grown under these conditions appear as single crystals but contain almost no enantiomeric excess, meaning they are essentially racemic. acs.orgresearchgate.net
This paradox is explained by a crystal growth mechanism based on the alternated two-dimensional (2D) nucleation of homochiral domains. researchgate.net The process begins with the nucleation and growth of a crystal of one enantiomer. This depletes the solution of that enantiomer in the immediate vicinity of the crystal, creating a local supersaturation of the counter-enantiomer. Consequently, a layer of the counter-enantiomer nucleates and grows on the surface of the first crystal. This cycle repeats, leading to the formation of macroscopic lamellar fragments of alternating chirality, parallel to the {101} faces of the crystal. acs.orgresearchgate.net This results in a "lamellar polyepitaxy" or racemic twinning, where the final crystal is an ordered assembly of alternating homochiral layers. researchgate.netlookchem.com This diffusion-controlled oscillating mechanism is responsible for the formation of unusual hourglass figures observed in the crystals under polarized light. researchgate.net
The success of preferential crystallization is highly dependent on controlling the crystallization conditions to suppress the oscillating growth phenomenon.
Stirring: Gentle stirring of the mother liquor is crucial. acs.orgacs.org Stirring counteracts the diffusion-limited conditions at the crystal surface, ensuring a more homogeneous concentration of both enantiomers in the bulk solution. acs.org This prevents the local buildup of supersaturation of the counter-enantiomer, thereby allowing the seed crystals of the desired enantiomer to grow with high enantiomeric excess. acs.orgacs.org Without stirring, the oscillating mechanism dominates, leading to nearly racemic crystals. acs.org
Supersaturation: The level of supersaturation must be carefully controlled. researchgate.net Growth under smooth or low supersaturation conditions in unstirred solutions tends to produce the lamellar racemic crystals. researchgate.net In preferential crystallization, the process must be operated within the metastable zone of the phase diagram to prevent the spontaneous nucleation of the counter-enantiomer. rsc.orgnih.gov
Wetting Agents: The use of a small proportion of a wetting agent has been shown to be beneficial for the preparative-scale separation of this compound. researchgate.netacs.org Wetting agents can influence the crystal-liquid interface, potentially modifying crystal habit and improving the handling of the crystalline product.
Crystal Structure Analysis via X-ray Diffraction and Supramolecular Interactions
X-ray diffraction studies have been instrumental in elucidating the crystal structure of this compound. The pure enantiomer crystallizes in the orthorhombic space group P2₁2₁2₁, a common space group for chiral molecules. lookchem.comacs.org
The crystal packing is dominated by a network of intermolecular hydrogen bonds, a characteristic feature of hydantoin derivatives. psu.edursc.org The hydantoin ring contains two N-H groups (donors) and two carbonyl C=O groups (acceptors). psu.edu In the crystal structure of the enantiopure form, these groups form hydrogen bonds that link the molecules into robust supramolecular assemblies. Specifically, molecules are connected via N-H···O hydrogen bonds to form molecular ribbons that run along the crystallographic b-axis. researchgate.net
Molecular modeling has been used to understand the interface between the alternating homochiral domains in the racemic crystals formed under unstirred conditions. acs.orgacs.org These investigations suggest that the epitaxial association between the (+) and (-) enantiomers occurs along the {101} faces. acs.org The model of this interface indicates that a stable 2D racemic structure can form, which explains the tendency for this lamellar growth without expanding into a 3D racemic compound crystal. acs.org
| Crystallographic Data for Enantiopure this compound | |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Dominant Interaction | N-H···O Hydrogen Bonds |
| Supramolecular Motif | Molecular ribbons along the b-axis |
| Epitaxial Interface (in racemic growth) | {101} faces |
Polymorphism and Phase Behavior of this compound Enantiomers and Racemates
The solid-state behavior of this compound is primarily defined by its existence as a stable conglomerate. acs.orgresearchgate.net The binary phase diagram between the enantiomers is that of a simple eutectic mixture, confirming that the racemic mixture is less stable in the crystalline phase than a mechanical mixture of pure enantiomer crystals. researchgate.net
Melting Point of Pure Enantiomer (Tm(R or S)) : ~173 °C researchgate.net
Melting Point of Racemic Mixture (Tm(RS)) : ~140 °C (Eutectic Point) researchgate.net
While some complex chiral systems, like diprophylline, exhibit polymorphism in both the pure enantiomers and the racemic mixture, such complex behavior has not been prominently reported for this compound. researchgate.net Its high propensity to crystallize means that even obtaining an amorphous (glassy) state is difficult, requiring very high cooling rates (e.g., 1000 °C/s) as shown by Fast Scanning Calorimetry (FSC) experiments. researchgate.net The primary "polymorphic" consideration for this compound is the distinction between the stable homochiral crystals of the conglomerate and the kinetically formed, pseudo-racemic lamellar crystals that arise from the oscillating crystallization mechanism. acs.orgresearchgate.net The latter can be considered a non-equilibrium solid form, whose formation is suppressed by process controls like stirring. acs.org
Computational Chemistry and Molecular Modeling Studies of 5 Ethyl 5 Methylhydantoin
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in characterizing the electronic structure and reactivity of 5-Ethyl-5-methylhydantoin. Studies have employed DFT with the Local Density Approximation (LDA) functional to investigate the electronic properties of the solid bulk form of the compound. These calculations revealed that this compound is a good insulator, exhibiting an electronic energy gap of 4.06 eV. researchgate.net The analysis of the electronic band structure indicated that the energy levels have a nearly flat dispersion, which suggests a high degree of electron localization in real space. researchgate.net This finding implies that even in the solid phase, the electronic states of this compound closely resemble its molecular orbitals. researchgate.net
Further computational studies have explored the chlorination mechanism of related 5,5-dialkylhydantoins. These investigations suggest that chlorination occurs preferentially at the N3 position, followed by the N1 position to form a dichloro derivative. researchgate.net The calculated kinetic barrier for chlorination at the N3 position is lower than that for the N1 position, supporting this proposed mechanism. researchgate.net Such computational insights are crucial for understanding the reactivity of the hydantoin (B18101) ring system.
Time-Dependent Density Functional Theory (TD-DFT) for Chiroptical Property Prediction
Time-Dependent Density Functional Theory (TD-DFT) has emerged as a powerful tool for predicting the chiroptical properties of chiral molecules like this compound. vu.nlnih.gov This theoretical approach allows for the calculation of electronic circular dichroism (CD) and optical rotatory dispersion (ORD) spectra, which are essential for determining the absolute configuration of enantiomers. nih.gov The methodology involves calculating the rotatory strength for electronic excitations, which is dependent on the electric and magnetic transition dipole moments. vu.nl
Theoretical Absorption and Circular Dichroism (CD) Spectra
Theoretical absorption and circular dichroism (CD) spectra of this compound have been calculated using TD-DFT. researchgate.netresearchgate.net These calculations are particularly relevant in the context of understanding the origins of homochirality in extraterrestrial molecules, as this compound is considered a chiral precursor to the meteoritic amino acid isovaline (B112821). researchgate.netresearchgate.net
The theoretical spectra provide insights into the electronic transitions responsible for the observed chiroptical signals. For instance, calculations on related systems have focused on the n–π* transition of the carbonyl chromophore. vu.nl The agreement between theoretical TD-DFT results and experimental spectra for similar molecules has been shown to be quite reasonable, validating the use of this computational approach. vu.nl
| Computational Method | Predicted Property | Key Findings |
| TD-DFT | Absorption and Circular Dichroism (CD) Spectra | Provides insights into the chiroptical response of this compound, relevant to its role as a chiral precursor. researchgate.netresearchgate.net |
| TD-DFT | Rotatory Strengths | Calculation of the n–π* transition of the carbonyl chromophore helps in understanding the electronic basis of chirality. vu.nl |
Molecular Dynamics Simulations for Intermolecular Interactions and Crystal Growth Mechanisms
Molecular dynamics (MD) simulations have been employed to study the intermolecular interactions and crystal growth mechanisms of this compound. acs.orghal.science This chiral molecule is known to have a high propensity for crystallization. researchgate.net MD simulations, using force fields like GAFF, can reproduce experimental data such as density and enthalpy with fair agreement, confirming the accuracy of the computational model. acs.org
These simulations have been crucial in understanding the unusual crystal growth behavior observed in racemic solutions of this compound. researchgate.net Large particles that appear to be single crystals grown from unstirred racemic solutions show almost no enantiomeric excess. researchgate.netresearchgate.net Molecular modeling suggests this is due to a "lamellar polyepitaxy" phenomenon, where homochiral domains undergo alternated 2D nucleation along specific growth directions. researchgate.net This leads to the formation of hourglass figures within the crystals. researchgate.net Stereoselective dissolution experiments have confirmed this oscillating crystallization mechanism, which is controlled by diffusion. researchgate.net Gentle stirring during crystallization disrupts this process, leading to the formation of crystals with high enantiomeric excess. researchgate.net
| Simulation Type | Focus of Study | Key Observations |
| Molecular Dynamics | Intermolecular Interactions & Crystal Growth | Elucidates the "lamellar polyepitaxy" mechanism in racemic solutions. researchgate.net |
| Molecular Dynamics | Effect of Stirring | Demonstrates that gentle stirring leads to crystals with high enantiomeric excess. researchgate.net |
| Molecular Dynamics | Physical Properties | Reproduces experimental density and enthalpy, validating the force field used. acs.org |
Molecular Docking Simulations for Exploring Biological Target Interactions
Molecular docking is a computational technique used to predict the binding orientation of a ligand to a protein target. While specific molecular docking studies focusing solely on this compound are not extensively detailed in the provided results, the broader class of hydantoin derivatives has been widely investigated for their biological activities. jddtonline.inforesearchgate.net These studies often employ molecular docking to understand the structure-activity relationships of hydantoin-based compounds as, for example, anticonvulsant agents or ligands for serotonin (B10506) receptors. nih.gov For instance, derivatives of hydantoin have been docked into the active sites of proteins like the voltage-gated sodium channel to predict their anticonvulsant effects. researchgate.net Similarly, arylhydantoin derivatives have been docked into homology models of the 5-HT6 serotonin receptor to explore their potential as antidepressant and anxiolytic agents. nih.gov These studies highlight the utility of molecular docking in rational drug design involving the hydantoin scaffold. tandfonline.com A derivative, 5-(3,4-dichlorophenyl) methylhydantoin, has been shown to inhibit various enteroviruses, and its interactions with the viral 2C protein have been explored computationally. frontiersin.org
Computational Prediction of Environmental Degradation Pathways
Information regarding the specific computational prediction of environmental degradation pathways for this compound is limited in the provided search results. However, the United States Environmental Protection Agency (EPA) provides data on the compound, and it is listed in the Australian Inventory of Industrial Chemicals. epa.govnih.gov The Australian Industrial Chemicals Introduction Scheme (AICIS) has evaluated it as a chemical that is unlikely to require further regulation to manage risks to the environment. nih.gov Computational studies on the chlorination of the related 5,5-dimethylhydantoin (B190458) provide some insight into potential transformation pathways in chlorinated environments. researchgate.net The formation of mono- and dichloro derivatives could be a potential degradation route in the presence of chlorinating agents. researchgate.netepa.gov
Biological and Pharmacological Research of 5 Ethyl 5 Methylhydantoin and Its Derivatives
Antimicrobial Activity Investigations
The antimicrobial potential of the hydantoin (B18101) core structure has prompted investigations into its derivatives. ekb.eg While research specifically detailing the antimicrobial profile of 5-Ethyl-5-methylhydantoin is limited, broader studies on related hydantoin compounds provide insight into the antibacterial and antifungal capabilities of this chemical class.
Antibacterial and Antifungal Efficacy Studies
Hydantoin derivatives have demonstrated a range of antibacterial and antifungal activities. jddtonline.inforesearchgate.net For instance, studies on 5-dialkylaminomethylhydantoins have shown activity against both Gram-negative bacteria like Escherichia coli and Gram-positive bacteria such as Staphylococcus aureus. nih.gov In one study, a C₂-symmetrical twin-drug type hydantoin derivative displayed the most significant antibacterial activity against the S. aureus strain. nih.gov
Other research has focused on thiohydantoin derivatives. mdpi.com Some of these compounds have shown moderate activity against Gram-negative bacteria, including E. coli and Pseudomonas aeruginosa, and were more effective against Gram-positive bacteria. mdpi.commdpi.com The specific substitutions on the hydantoin ring play a crucial role in determining the spectrum and potency of antimicrobial action. nih.govmdpi.com
Table 1: Antibacterial Activity of Select Hydantoin Derivatives
| Compound/Derivative | Target Microorganism | Activity/Measurement |
|---|---|---|
| C₂-symmetrical twin-drug type 5-dialkylaminomethylhydantoin | Staphylococcus aureus | Highest activity in the series nih.gov |
| Thiohydantoin-rhodanine hybrids | Gram-negative bacteria | Moderate activity mdpi.com |
| Thiohydantoin-rhodanine hybrids | Gram-positive bacteria | Active mdpi.com |
Mechanisms of Action (e.g., Hydrolysis and Hypochlorous Acid Release by Halogenated Derivatives)
A notable mechanism of antimicrobial action is associated with halogenated hydantoin derivatives, particularly N-halamine compounds. researchgate.net These molecules contain one or more nitrogen-halogen bonds. researchgate.net The biocidal activity of N-halamines is linked to the direct transfer of the oxidative halogen (e.g., chlorine or bromine) from the hydantoin derivative to the microbial cells. nih.govrsc.org
In aqueous environments, some N-halamines can slowly release hypochlorous acid through hydrolysis. researchgate.net This sustained release provides long-lasting germicidal properties. researchgate.net The antimicrobial effect can also occur through the oxidation of thiol groups in microbial proteins, leading to the formation of disulfides and subsequent inactivation of essential enzymes and cellular functions. researchgate.net This oxidative stress disrupts the microorganism's metabolism and leads to cell death. researchgate.net
Anticonvulsant Properties and Central Nervous System (CNS) Activity
Hydantoin derivatives are well-established for their effects on the central nervous system, primarily as anticonvulsant agents. jddtonline.infomyskinrecipes.com The discovery of the anticonvulsant properties of compounds like 5-ethyl-5-phenylhydantoin spurred the development and investigation of numerous 5,5'-disubstituted hydantoins for treating epilepsy. mdpi.com These compounds are generally effective against partial-onset and tonic-clonic seizures. jddtonline.inforesearchgate.net
Mephenytoin, a related compound, is metabolically N-dealkylated to 5-ethyl-5-phenylhydantoin, which is considered the active agent responsible for its anticonvulsant effects. pcbiochemres.com Research has also been conducted on various derivatives, such as alkoxymethyl and acyloxymethyl derivatives of 5-ethyl-5-phenylhydantoin, which have shown anticonvulsant activity. nih.gov For example, 3-methoxymethyl-5-ethyl-5-phenylhydantoin is effective against both maximal electroshock and pentylenetetrazole-induced seizures. nih.gov
Research on Neuronal Membrane Stabilization and Sodium Channel Blockade (referencing related hydantoin mechanisms)
The primary mechanism behind the anticonvulsant action of hydantoins is the blockade of voltage-gated sodium channels in neurons. rxlist.comepilepsysociety.org.uk This action is both voltage- and frequency-dependent. epilepsysociety.org.uk
Hydantoin anticonvulsants stabilize the neuronal membrane by binding to sodium channels, particularly when they are in an inactivated state. rxlist.commedscape.com This binding slows the rate at which the channels can return to the resting, active state. rxlist.comepilepsysociety.org.uk By prolonging the inactivated state of the sodium channels, these drugs limit the repetitive firing of neurons that is characteristic of seizure activity. rxlist.commedscape.com This inhibition of high-frequency action potentials prevents the spread of seizure discharges from the epileptic focus to other parts of the brain. rxlist.com Ultimately, this stabilization of neuronal membranes and suppression of abnormal electrical impulses in the cerebral cortex is what confers the anticonvulsant effect. medscape.com
Anticancer and Immunomodulatory Effects of Hydantoin Derivatives
Beyond their traditional use as anticonvulsants, hydantoin and its derivatives have emerged as a promising scaffold in the search for new anticancer and immunomodulatory agents. nih.govuns.ac.rs Numerous studies have demonstrated the antiproliferative potential of various hydantoin derivatives across a range of cancer cell lines. uns.ac.rs
Enzyme Inhibition Studies (e.g., Histone Deacetylase, Epidermal Growth Factor Receptor)
A key mechanism through which hydantoin derivatives exert their anticancer effects is through the inhibition of specific enzymes that are crucial for cancer cell growth and survival. ekb.eg
Histone Deacetylase (HDAC) Inhibition: Histone deacetylases (HDACs) are enzymes that play a critical role in the epigenetic regulation of gene expression. wikipedia.org In many cancers, HDACs are overexpressed, leading to the suppression of tumor suppressor genes. ekb.eg HDAC inhibitors, therefore, represent a promising class of anticancer agents. nih.gov They work by blocking the action of HDACs, which leads to the hyperacetylation of histones. wikipedia.org This, in turn, can reactivate the expression of tumor suppressor genes, leading to cell cycle arrest, differentiation, and apoptosis in tumor cells. nih.gov
Epidermal Growth Factor Receptor (EGFR) Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when overexpressed or mutated, can drive the growth and proliferation of cancer cells. mdpi.comnih.gov Consequently, EGFR is a significant target for anticancer therapies. mdpi.com Certain hydantoin derivatives have been designed and synthesized to act as EGFR inhibitors. mdpi.comresearchgate.netnih.gov These compounds have shown potent antiproliferative activity in non-small cell lung cancer models that have EGFR mutations. mdpi.comnih.gov For example, specific hydantoin acetanilide (B955) derivatives have demonstrated strong anticancer activity in H1975 cells with IC50 values as low as 1.38 µM. mdpi.comnih.gov
Table 2: Anticancer Activity of Select Hydantoin Derivatives
| Derivative Class | Target/Mechanism | Cancer Cell Line(s) | Observed Effect/Potency |
|---|---|---|---|
| Spirohydantoin hydroxamic acid derivative (10a) | HDAC Inhibition | MCF-7 (Breast Cancer) | IC50 = 2.56 mM ekb.eg |
| Hydantoin Acetanilide (5a) | EGFR Inhibition | H1975 (Lung Cancer) | IC50 = 1.94 µM mdpi.comnih.gov |
| Hydantoin Acetanilide (5f) | EGFR Inhibition | H1975 (Lung Cancer) | IC50 = 1.38 µM mdpi.comnih.gov |
| 3′,4′-dihydro-2′H-spiro[imidazolidine-4,1′-naphthalene]-2,5-dione derivative (4) | Thymidine Phosphorylase Inhibition | SW480, SW620 (Colon), PC3 (Prostate) | Most effective in the series nih.gov |
Modulation of B-cell Lymphoma-2 Expression
The B-cell lymphoma-2 (Bcl-2) protein family is a critical regulator of apoptosis (programmed cell death), and its overexpression is a hallmark of many cancers, contributing to tumor cell survival and resistance to therapy. Consequently, the development of small molecules that inhibit anti-apoptotic Bcl-2 proteins is a promising strategy in oncology.
Research into the anticancer activities of hydantoin derivatives has identified this chemical scaffold as a promising starting point for the development of Bcl-2 inhibitors. Notably, a series of imidazolidine-2,4-dione (hydantoin) derivatives have been designed and synthesized to explore their inhibitory effects on anti-apoptotic Bcl-2 proteins. These efforts were inspired by a bio-isosteric replacement strategy, where the rhodanine (B49660) core of known Bcl-2 inhibitors was substituted with a hydantoin moiety. This research has demonstrated that the hydantoin scaffold can serve as a viable framework for creating potent Bcl-2 inhibitors.
While a broad range of hydantoin derivatives have been investigated for their anticancer properties, including their ability to modulate Bcl-2, specific research detailing the direct modulation of Bcl-2 expression by this compound is not extensively documented in publicly available literature. However, the foundational research into hydantoin-based Bcl-2 inhibitors provides a strong rationale for the potential of this compound and its analogs in this therapeutic area. The substitutions at the C-5 position of the hydantoin ring are critical for biological activity, suggesting that the ethyl and methyl groups of this compound would significantly influence its interaction with the Bcl-2 protein.
Metabolic Fate and Biotransformation Research of this compound
Understanding the metabolic journey of a compound within the body is fundamental to its development as a therapeutic agent. Research into the biotransformation of this compound and related compounds has provided insights into its absorption, distribution, metabolism, and excretion (ADME) profile, as well as the enzymes involved in its breakdown.
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles
While specific, comprehensive ADME studies on this compound are not widely published, data from related hydantoin compounds, such as phenytoin (B1677684) and mephenytoin, offer valuable predictive insights. Generally, hydantoin derivatives are well-absorbed orally. Their distribution is influenced by their physicochemical properties, such as lipophilicity, which dictates their ability to cross biological membranes. The metabolism of hydantoins is a key determinant of their duration of action and potential for drug-drug interactions. Excretion of hydantoins and their metabolites occurs primarily through the kidneys. For instance, this compound has been identified as a persistent metabolite in studies of related compounds, indicating its formation and subsequent clearance from the body.
Identification of Non-Toxic Metabolites Formed via Hydrolysis
Hydrolysis is a key metabolic pathway for many hydantoin derivatives. The hydantoin ring can be cleaved to form hydantoic acid derivatives. For example, the hydrolysis of 5-ethyl-5-phenylhydantoin N-glucuronide, a major metabolite of the related compound Nirvanol, readily forms 2-ethyl-2-phenylhydantoic acid in alkaline conditions. This hydantoic acid can then be cyclized back to the parent hydantoin. The toxicological profiles of such metabolites are of significant interest. In the context of the biocide 1,3-Dichloro-5-ethyl-5-methylhydantoin (B1329273), this compound (EMH) is a decomposition product. Toxicological studies on EMH have been conducted to assess the safety of the parent compound. These studies have generally shown non-specific toxicity at high doses, with no evidence of carcinogenicity, reproductive, or developmental toxicity, and limited evidence of mutagenicity.
Cytochrome P450 Enzyme Interaction Studies (referencing related hydantoin metabolism)
The cytochrome P450 (CYP) enzyme system, primarily located in the liver, is responsible for the phase I metabolism of a vast array of xenobiotics, including many drugs. Studies on the metabolism of the structurally similar anticonvulsant drug phenytoin (5,5-diphenylhydantoin) have shown that CYP enzymes, particularly those from the CYP2C and CYP3A subfamilies, are heavily involved in its biotransformation. nih.gov
Phenytoin is primarily metabolized to 5-(p-hydroxyphenyl)-5-phenylhydantoin (HPPH), which can be further metabolized to a catechol. nih.gov This secondary metabolism is catalyzed by several CYP enzymes, with CYP2C19 being the most effective, followed by CYP3A4, CYP3A5, CYP3A7, CYP2C91, and CYP2C92. nih.gov Given the structural similarities, it is highly probable that this compound also serves as a substrate for various CYP450 enzymes, undergoing oxidative metabolism. The specific isoforms involved and the resulting metabolites would be dependent on the precise stereochemistry and electronic properties conferred by the ethyl and methyl groups at the C-5 position.
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing crucial insights into how the chemical structure of a molecule influences its biological activity. For hydantoin derivatives, SAR studies have been instrumental in optimizing their therapeutic properties for various targets.
Analysis of hydantoin analogues has revealed that minor structural modifications can significantly alter the biological function of the ligand. The substituents at the N-1, N-3, and C-5 positions of the hydantoin ring are key determinants of activity and selectivity. For instance, in the context of androgen receptor modulation, alterations to the substituents on the hydantoin core can switch a compound from being an agonist to an antagonist.
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations of the relationship between the chemical structures of a series of compounds and their biological activity. These models use statistical methods to correlate physicochemical properties or structural features of molecules with their observed activity.
Design and Synthesis of Pharmacophoric Hybrid Molecules for Enhanced Efficacy
The strategic design of hybrid molecules, which involves covalently linking two or more pharmacophoric units, has emerged as a powerful approach in medicinal chemistry to develop novel therapeutic agents with potentially enhanced efficacy, improved selectivity, and reduced off-target effects. This strategy aims to exploit the synergistic or additive biological activities of the constituent pharmacophores by designing a single molecule capable of interacting with multiple biological targets or different binding sites on a single target. In the context of this compound, a scaffold known for its utility in developing anticonvulsant agents, the design of hybrid molecules focuses on attaching other biologically active moieties to its core structure.
The primary sites for modification on the this compound ring are the nitrogen atoms at positions N-1 and N-3, and the carbon at C-5. These positions are amenable to various chemical transformations, allowing for the introduction of diverse pharmacophoric fragments. The rationale behind creating such hybrids is to combine the established central nervous system (CNS) activity of the hydantoin core with the pharmacological properties of other classes of compounds, such as those with antimicrobial, anticancer, or distinct anticonvulsant mechanisms.
Synthesis of N-Mannich Base Hybrids
One prominent strategy for creating hybrid molecules from hydantoin scaffolds is through the Mannich reaction. This reaction introduces an aminomethyl group onto the N-3 position of the hydantoin ring, effectively linking it to another amine-containing pharmacophore. While specific examples starting directly from this compound are not extensively detailed in the cited literature, the synthesis of N-Mannich bases from structurally related hydantoins, such as 5-cyclopropyl-5-phenyl-hydantoin, provides a clear blueprint for this approach. nih.gov
The general synthesis involves the reaction of the parent hydantoin with formaldehyde (B43269) and a selected secondary amine (such as a substituted piperazine), typically in an ethanol (B145695) medium. This one-pot, three-component reaction yields the corresponding N-Mannich base. The incorporated secondary amine itself is a pharmacophore, often chosen for its known biological activities. For instance, piperazine (B1678402) derivatives are known to possess a wide range of pharmacological effects.
General Synthetic Scheme for N-Mannich Base of Hydantoin:
Reactants: Hydantoin, Formaldehyde, Secondary Amine (e.g., substituted piperazine)
Reaction: Aminomethylation (Mannich Reaction)
Product: N-3 substituted hydantoin hybrid
This synthetic route allows for the creation of a library of hybrid compounds by varying the secondary amine component, enabling the exploration of structure-activity relationships (SAR). The pharmacological results for N-Mannich bases derived from 5-cyclopropyl-5-phenyl-hydantoin revealed that many of these hybrid compounds exhibited significant anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. nih.gov For example, the derivative 3-[(4-phenylpiperazin-1-yl)-methyl]-5-cyclopropyl-5-phenyl-imidazolidine-2,4-dione showed potent activity in the MES test, highlighting the success of this hybridization strategy. nih.gov
| Parent Hydantoin | Amine Pharmacophore | Resulting Hybrid Structure (Example) | Reported Biological Activity |
| 5-Cyclopropyl-5-phenyl-hydantoin | 4-Phenylpiperazine | 3-[(4-Phenylpiperazin-1-yl)-methyl]-5-cyclopropyl-5-phenyl-imidazolidine-2,4-dione | Anticonvulsant (MES test) nih.gov |
This table is based on data for a structurally related hydantoin to illustrate the synthetic strategy and outcomes.
Synthesis of "Twin-Drug" Symmetrical Hybrids
Another innovative design approach is the creation of symmetrical "twin-drug" or bivalent hybrid molecules. This concept involves linking two hydantoin moieties together, often via a flexible or rigid linker. The rationale is that such a dimeric structure could potentially interact with two adjacent binding sites, leading to enhanced affinity and efficacy.
Research into this area has described the synthesis of symmetrical hydantoin derivatives with notable antibacterial activity. jst.go.jp The synthesis of these molecules is more complex and typically involves a multi-step process starting from precursors like β-aminoalanine methyl ester. These precursors are modified and eventually cyclized to form the hydantoin ring, with a linker connecting two such units.
While this research did not specifically use a this compound core, it demonstrates the feasibility of creating dimeric hydantoin structures. Some of these symmetrical twin-drug type hydantoin derivatives showed significant activity against Gram-positive bacteria, including Staphylococcus aureus. jst.go.jp This suggests that hybridizing the this compound scaffold in a similar dimeric fashion could be a viable strategy for developing agents with novel therapeutic applications beyond CNS disorders.
| Hybrid Type | Linker Example | Pharmacophore Unit | Potential Biological Activity |
| Symmetrical Twin-Drug | Varies (e.g., alkyl chains) | Hydantoin | Antibacterial jst.go.jp |
This table illustrates the concept of twin-drug hydantoin hybrids based on available research.
The design and synthesis of pharmacophoric hybrid molecules based on the this compound scaffold represent a promising avenue for the discovery of new drugs with enhanced efficacy. By chemically linking the hydantoin core to other pharmacologically active groups, researchers can create novel chemical entities that leverage the properties of each component, potentially leading to synergistic therapeutic effects.
Environmental Fate and Photostability Research of 5 Ethyl 5 Methylhydantoin
Degradation Pathways in Environmental Matrices
The behavior of 5-Ethyl-5-methylhydantoin (EMH) in the environment is characterized by its notable persistence, particularly against hydrolysis. It is often a terminal degradate of other commercial chemicals, such as halohydantoin antimicrobials.
While halogenated hydantoins, like 1,3-dichloro-5-ethyl-5-methylhydantoin (B1329273), are designed to hydrolyze in water to release their active antimicrobial agents (hypochlorous acid), this process results in the formation of the stable hydantoin (B18101) ring structure. regulations.gov Specifically, 1,3-dichloro-5-ethyl-5-methylhydantoin rapidly degrades in aqueous solutions to form this compound. regulations.gov
However, the resulting EMH molecule is itself hydrolytically stable. Studies by the United States Environmental Protection Agency (USEPA) have noted that related hydantoins are stable at pH levels of 5, 7, and 9. publications.gc.ca This stability indicates that once formed, EMH does not readily break down further through hydrolysis under typical environmental conditions. publications.gc.ca It is considered a persistent metabolite of the parent halohydantoin compounds. nih.gov
The persistence of this compound has direct implications for its mobility in the environment. Due to its hydrolytic stability, EMH has the potential to leach through the soil profile or be transported with surface water runoff, leading to potential environmental concerns. publications.gc.ca
The USEPA has concluded that data regarding the environmental fate of 5,5-dimethylhydantoin (B190458) (DMH) can be applied to EMH and vice versa. publications.gc.ca Regulatory assessments have identified these major degradates of halohydantoins as persistent. regulations.govpublications.gc.ca Their stability means they can remain in soil and aquatic ecosystems for extended periods, allowing for potential transport away from the original point of release. publications.gc.ca
Photolysis and Radiolytic Degradation Studies
Investigations into the effects of radiation on this compound reveal its susceptibility to photochemical degradation, with different outcomes depending on the type and energy of the radiation source.
Research demonstrates that this compound is significantly more susceptible to degradation by ultraviolet (UV) light compared to its corresponding amino acid, isovaline (B112821). mdpi.comnih.gov In laboratory simulations, aqueous solutions of EMH were exposed to continuous UV irradiation (190–400 nm), resulting in more substantial decomposition than that observed for isovaline under the same conditions. mdpi.com The heterocyclic ring with its two carbonyl groups in EMH results in a strong absorption band between 190 and 240 nm, contributing to its instability under UV light. mdpi.com
When 5-substituted hydantoins like EMH are irradiated with UV light, hydantoin (a precursor to the amino acid glycine) has been identified as a major photolysis product. jpgu.org This suggests that in environments exposed to UV radiation, EMH can act as a precursor molecule for other simpler hydantoins. jpgu.orgjst.go.jp
Table 1: Stability of this compound (EMH) vs. Isovaline (Ival) under UV Irradiation This table shows the percentage of the original compound remaining after continuous UV irradiation, indicating the degree of degradation.
| Compound | Recovery Amount (%) after UV Irradiation |
| This compound (EMH) | ~20 |
| Isovaline (Ival) | ~89 |
| Data sourced from studies on the photostability of isovaline and its precursors. mdpi.comnih.gov |
In contrast to its behavior under UV light, this compound shows greater stability when exposed to gamma-ray irradiation compared to isovaline. mdpi.comnih.gov In experiments simulating space radiation, isovaline was more significantly decomposed by gamma rays than EMH under identical conditions. nih.gov This finding implies that in environments subject to high-energy gamma radiation, EMH is the more durable molecule. nih.gov
The mechanism of gamma-ray degradation involves complex reactions initiated by the interaction of gamma photons with water molecules, which generates a significant number of secondary electrons and reactive species that then interact with the solute molecules. mdpi.com The degradation of EMH through gamma irradiation has been found to yield products such as hydantoin and 5-methylhydantoin (B32822). jst.go.jp The rate of degradation is dependent on the absorbed dose, with higher doses generally leading to a greater reduction in the concentration of the original compound. www.gov.br
Table 2: Stability of this compound (EMH) vs. Isovaline (Ival) under Gamma-Ray Irradiation This table shows the percentage of the original compound remaining after exposure to gamma rays, highlighting their relative stability.
| Compound | Recovery Amount (%) after Gamma-Ray Irradiation |
| This compound (EMH) | More stable / Higher recovery |
| Isovaline (Ival) | Less stable / Lower recovery |
| Qualitative comparison based on findings that Ival was more significantly photodecomposed than EMH under gamma-ray irradiation. nih.gov |
Applications and Future Research Directions of 5 Ethyl 5 Methylhydantoin in Advanced Materials and Astrobiology
Role in Polymer Science and High-Performance Materials Development
The hydantoin (B18101) structure is recognized for its contribution to creating polymers with desirable characteristics such as thermal stability, good electrical insulation, and weather resistance. The heterocyclic nature of the hydantoin ring, when incorporated into a polymer backbone, can lead to high-performance materials suitable for demanding applications. While research on many hydantoin derivatives is broad, specific work involving 5-Ethyl-5-methylhydantoin and its close analogs points toward its potential as a valuable monomer.
A U.S. Patent describes the synthesis of related diglycidyl hydantoins, such as 1,3-diglycidyl-5-sec-amyl-5-ethylhydantoin, which are then cured with agents like triethylenetetramine (B94423) to form hard, thermoset moldings. This demonstrates a direct pathway from a 5-ethyl-5-substituted hydantoin to a rigid polymer. Furthermore, another patent mentions the creation of a 5-ethyl-5'-methyl-hydantoin/epichlorohydrin condensation product, designed for grafting onto other polymers, indicating its utility as a functional modifier for advanced materials.
Utilization in Thermostable Epoxy Resins
Epoxy resins are a critical class of thermosetting polymers used in adhesives, coatings, and composites. The inclusion of a hydantoin ring into the epoxy resin structure is a known strategy for enhancing thermal stability. The rigidity of the heterocyclic ring structure contributes to a higher glass transition temperature (Tg), a key indicator of a material's heat resistance. Hydantoin-based epoxy resins are noted to have good heat resistance and are considered for applications in electronics and aerospace where thermal stability is paramount.
While extensive quantitative data on polymers derived specifically from this compound is not widely published, the established principles of hydantoin chemistry in epoxy resins are directly applicable. Studies on various hydantoin epoxy systems show they can possess high glass transition temperatures and good thermal stability, sometimes superior to standard bisphenol-A based epoxies. The curing process and the choice of curing agent are also critical in determining the final thermal properties of the resin. The synthesis of glycidyl (B131873) derivatives of 5-ethyl-5-substituted hydantoins for creating cured resins confirms their role as precursors to these robust materials.
Potential in Optoelectronic Applications and Material Science
While the broader class of hydantoin derivatives is being investigated for a wide range of applications, there is currently limited research available that specifically points to the use of this compound in optoelectronics.
However, its potential in material science is more clearly defined, particularly in the field of crystallography and amorphous materials. Research has highlighted the unique crystallization behavior of this compound. It has been shown to exhibit an "oscillating crystallization" mechanism when grown from a racemic aqueous solution without stirring. This process involves the alternating two-dimensional nucleation of macroscopic homochiral (containing a single enantiomer) fragments. Further studies have investigated its properties as a "chiral poor glass former," examining its high propensity for crystallization and the conditions required to achieve a glassy (amorphous) state. This distinct solid-state behavior makes it a subject of interest for fundamental material science research into chirality, crystal growth, and the formation of amorphous solids.
Astrobiological Significance: this compound as a Precursor to Amino Acids
One of the most compelling areas of research for this compound is its significance in astrobiology, specifically as a potential precursor to amino acids found in meteorites. The discovery of non-terrestrial amino acids in carbonaceous chondrites suggests that the building blocks
Methodological Advancements Driving Future Research on this compound
The exploration of this compound in specialized fields such as advanced materials and astrobiology is increasingly propelled by significant methodological advancements. These sophisticated techniques are paving the way for a deeper understanding of its properties, formation, and potential applications. Future research is set to leverage progress in analytical chemistry, computational modeling, and experimental simulations to unlock new frontiers.
Advanced Analytical and Spectroscopic Techniques
The accurate detection and characterization of this compound, especially in complex matrices like meteorite samples or reaction mixtures, are fundamental to its study. Methodological improvements in chromatography and spectroscopy are at the forefront of this endeavor.
High-Performance Liquid Chromatography (HPLC) remains a cornerstone for the analysis and separation of this compound. sielc.com Reverse-phase (RP) HPLC methods are particularly effective, often utilizing a mobile phase of acetonitrile, water, and an acid like phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) detection, phosphoric acid is typically substituted with formic acid to ensure compatibility. sielc.com The availability of columns with smaller particle sizes (e.g., 3 µm) facilitates faster Ultra-Performance Liquid Chromatography (UPLC) applications. sielc.com These chromatographic methods are scalable, allowing for the isolation of impurities in preparative separations and are also suitable for pharmacokinetic studies. sielc.com
In astrobiological contexts, where identifying molecules in minute concentrations is key, techniques such as gas chromatography-mass spectrometry (GC-MS) are crucial. astrochem.org The analysis of this compound often requires derivatization before GC-MS analysis to increase its volatility. astrochem.org Furthermore, specialized chromatographic techniques, including chiral and ion-exchange HPLC, are employed to study its stability and decomposition under simulated space conditions, such as UV and γ-ray irradiation. mdpi.com For instance, reversed-phase HPLC has been used to analyze the decomposition of irradiated this compound, while chiral chromatography helps in measuring the degree of photolysis. mdpi.com
Table 1: Advanced Analytical Methods for this compound
| Analytical Technique | Application | Key Features | Citations |
|---|---|---|---|
| Reverse-Phase HPLC (RP-HPLC) | Analysis and preparative separation | Uses acetonitrile/water/acid mobile phase; scalable. | sielc.commdpi.com |
| UPLC | Fast analytical applications | Utilizes smaller particle columns (e.g., 3 µm) for speed. | sielc.com |
| HPLC-MS | High-sensitivity detection | Formic acid is used in the mobile phase for compatibility. | sielc.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Detection in extraterrestrial samples | Requires derivatization; used for identifying organics in meteorites. | astrochem.org |
| Chiral Chromatography | Enantiomeric separation and analysis | Measures decomposition and enantiomeric excess after irradiation. | mdpi.com |
| Ion-Exchange Chromatography | Analysis of irradiation products | Identifies amino acids formed from the photolysis of the compound. | mdpi.com |
Computational Modeling and Theoretical Chemistry
Theoretical chemistry and computational modeling offer powerful predictive insights into the behavior of this compound at a molecular level. These methods are particularly valuable for studying properties that are difficult to measure experimentally, such as its chiroptical characteristics and reaction mechanisms.
Quantum mechanical calculations, specifically Time-Dependent Density Functional Theory (TDDFT), have been used to investigate the absorption and circular dichroism (CD) spectra of this compound. oup.com These studies are vital for astrobiology, as they help interpret how the molecule might interact with polarized light in interstellar environments, a potential mechanism for the origin of homochirality in biological molecules. oup.com Computational models can simulate the molecule's properties in different states, such as in a solid icy matrix, providing a more accurate picture of its behavior in astrophysical contexts. oup.comoup.com
Furthermore, computational models are applied to understand reaction pathways, such as the regioselective protection of hydantoins. researchgate.net By calculating the energies of reagents, transition states, and products, these models can correctly predict experimental outcomes, guiding the design of more efficient synthetic routes. researchgate.net For advanced materials, molecular modeling helps to explain observed crystallization phenomena, such as the formation of conglomerates and epitaxial associations, which are crucial for developing chiral separation technologies. researchgate.netresearchgate.net
Innovations in Synthesis and Chiral Separation
Advancements in synthetic methodologies allow for more controlled and efficient production of this compound and its derivatives. The classic Strecker synthesis, which involves condensing ethyl methyl ketone with ammonium (B1175870) carbonate and potassium cyanide, is a well-established method for its production. mdpi.com Other routes include the reaction of ethylamine (B1201723) and methylisocyanate followed by cyclization. ontosight.ai
A significant area of research is the development of methods for chiral separation, as this compound is a chiral molecule. It crystallizes as a conglomerate, which is a mechanical mixture of enantiomerically pure crystals, making it a candidate for preferential crystallization. oup.comresearchgate.net Research has shown that it can be separated on a preparative scale using auto-seeded, polythermic preferential crystallization, particularly with the addition of a wetting agent. researchgate.net Understanding the crystal growth mechanisms, including phenomena like "lamellar polyepitaxy," is critical for optimizing these separation processes. researchgate.net
Simulated Extraterrestrial and Prebiotic Environment Studies
To investigate the role of this compound in astrobiology, researchers rely on laboratory experiments that simulate extraterrestrial conditions. The compound has been identified in carbonaceous meteorites like Murchison and Yamato-791198, where it is considered a precursor to the non-proteinogenic amino acid isovaline (B112821). mdpi.commdpi.comsemanticscholar.org
Table 2: Concentration of this compound in Meteorites
| Meteorite | Type | Concentration (pmol/g or ppb) | Citations |
|---|---|---|---|
| Yamato-791198 | CM2 | 24 pmol/g⁻¹ (3.4 ppb) | mdpi.commdpi.comsemanticscholar.org |
| Murchison | CM2 | 47 pmol/g⁻¹ (6.7 ppb) | mdpi.commdpi.comsemanticscholar.org |
Laboratory simulations involving the vacuum ultraviolet (VUV) photo-irradiation of interstellar ice analogs (containing H₂O, CH₃OH, and NH₃) have successfully produced hydantoin and its derivatives. astrochem.orgnih.gov These experiments demonstrate a plausible abiotic formation pathway for these molecules in space. astrochem.orgnih.gov Further studies expose aqueous solutions of this compound to UV and γ-ray radiation to evaluate its stability and decomposition pathways. mdpi.comjst.go.jp These photo-alteration experiments show that it can decompose to form other hydantoins and, upon hydrolysis, various amino acids, highlighting its potential significance in prebiotic chemical evolution. mdpi.comjst.go.jp The inclusion of this compound in astrobiology exposure experiments on the International Space Station (ISS), such as the Tanpopo mission, represents a key methodological step in understanding its survivability and chemical evolution in the space environment. researchgate.net
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Ethyl-5-methylhydantoin, and how are purity and structural identity validated?
- Methodological Answer : The compound is typically synthesized via cyclization of urea derivatives with α-keto acids or through condensation reactions involving ethyl and methyl substituents. Key steps include refluxing in acidic or basic conditions (e.g., HCl/NaOH) and purification via recrystallization. Structural validation requires:
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., ethyl at C5, methyl at N3).
- HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection .
- Melting Point Analysis : Compare observed values with literature data (e.g., 199–201°C for analogs like 5-Methyl-5-phenylhydantoin ).
Q. How does the solubility profile of this compound impact its use in experimental settings?
- Methodological Answer : Solubility in polar solvents (water, ethanol) facilitates its use in aqueous reaction systems, while limited solubility in non-polar solvents (ether) necessitates solvent optimization for crystallization. Key
- Water : Moderate solubility (analogous to 5,5-Dimethylhydantoin at ~10 g/L ).
- Ethanol : High solubility, enabling recrystallization for purity enhancement.
- Experimental applications in drug discovery require solubility testing under physiological pH (e.g., PBS buffer) to simulate bioavailability .
Advanced Research Questions
Q. What strategies address contradictions in spectral data (e.g., NMR shifts) for this compound across studies?
- Methodological Answer : Discrepancies often arise from solvent effects, impurity interference, or tautomeric equilibria. Resolve via:
- Multi-Technique Validation : Combine H/C NMR with heteronuclear experiments (HSQC, HMBC) to assign ambiguous peaks .
- Control Experiments : Compare spectra under standardized conditions (e.g., DMSO-d6 vs. CDCl3).
- Computational Modeling : Density Functional Theory (DFT) to predict chemical shifts and validate assignments .
Q. How can reaction conditions be optimized to enhance the yield of this compound in scalable syntheses?
- Methodological Answer :
- Catalyst Screening : Test Brønsted acids (e.g., HSO) vs. Lewis acids (e.g., ZnCl) for cyclization efficiency.
- Temperature Gradients : Reflux (100–120°C) vs. microwave-assisted synthesis to reduce time and byproducts.
- Statistical Design : Use Response Surface Methodology (RSM) to model interactions between variables (pH, solvent ratio) .
Q. What are critical considerations when designing in vitro toxicity assays for this compound?
- Methodological Answer :
- Cell Line Selection : Use hepatocyte models (e.g., HepG2) for metabolic toxicity screening.
- Dose-Response Curves : Include positive controls (e.g., acetaminophen) and measure IC values.
- Endpoint Analysis : Combine MTT assays with oxidative stress markers (ROS, glutathione levels) to assess mechanistic toxicity .
Data Contradiction & Analysis
Q. How should researchers interpret conflicting reports on the biological activity of this compound?
- Methodological Answer :
- Meta-Analysis : Systematically review studies for methodological variability (e.g., assay type, concentration ranges).
- Reproducibility Testing : Replicate key experiments under controlled conditions (e.g., same cell lines, passage numbers).
- Confounding Factors : Account for impurities (e.g., residual solvents) that may skew bioactivity results .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Melting Point (analog) | 199–201°C (5-Methyl-5-phenylhydantoin) | |
| Solubility in Water | ~10 g/L (5,5-Dimethylhydantoin) | |
| Purity Validation | HPLC (>95%), NMR |
Guidance for Literature Review
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
